

spectroscopic analysis of coal tar pitch

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Compound of Interest

Compound Name: Coal tar

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An In-Depth Technical Guide to the Spectroscopic Analysis of **Coal Tar** Pitch

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coal tar pitch, a byproduct of the high-temperature carbonization of coal, is a complex mixture of polycyclic aromatic hydrocarbons (PAHs), heterocyclic compounds, and their derivatives. Its unique chemical composition makes it a valuable precursor material for a wide range of applications, including the production of electrodes, carbon fibers, and specialty carbon materials. For researchers and professionals in materials science and related fields, a thorough understanding of the chemical structure and composition of **coal tar** pitch is paramount for controlling its properties and developing new applications. Spectroscopic techniques are indispensable tools for this purpose, providing detailed insights into the molecular architecture of this intricate material. This guide offers a comprehensive overview of the principal spectroscopic methods employed in the analysis of **coal tar** pitch, complete with experimental protocols, data interpretation, and visual aids to facilitate understanding.

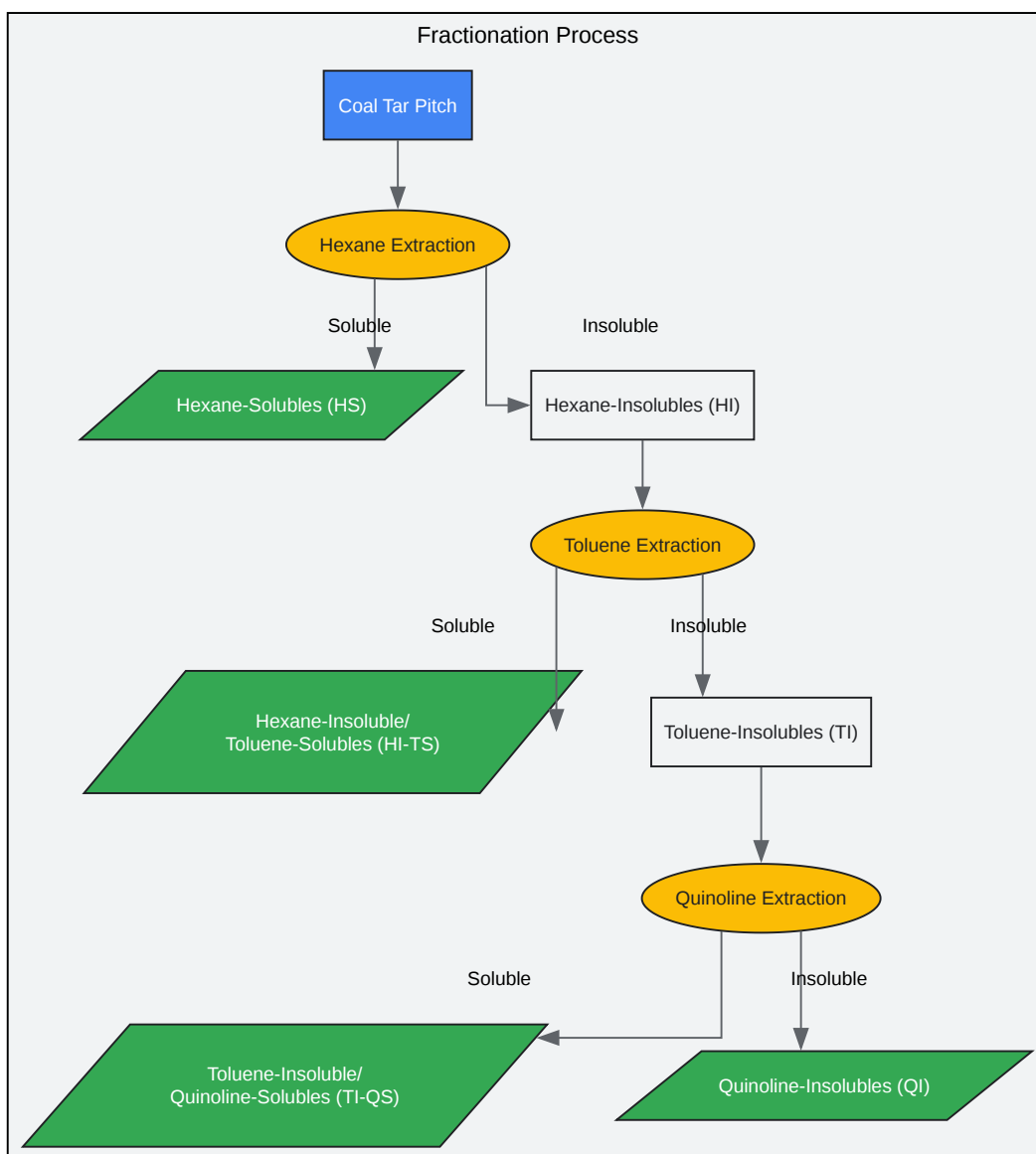
Solvent Fractionation of Coal Tar Pitch: A Preparatory Step

Due to its complexity, **coal tar** pitch is often fractionated into simpler components based on their solubility in different organic solvents. This preliminary step is crucial for detailed spectroscopic analysis as it allows for the investigation of relatively homogeneous fractions. The most common fractionation scheme separates the pitch into hexane-solubles (HS),

hexane-insoluble/toluene-solubles (HI-TS), and toluene-insoluble/quinoline-solubles (TI-QS), and quinoline-insolubles (QI).^{[1][2]}

The following diagram illustrates the general workflow for the solvent fractionation of **coal tar** pitch.

Solvent Fractionation of Coal Tar Pitch

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Caption: A diagram illustrating the sequential solvent extraction process for fractionating **coal tar** pitch.

Quantitative Composition of Coal Tar Pitch Fractions

The relative proportions of these fractions can vary depending on the source of the **coal tar** pitch. The following table summarizes the typical composition and coking values of these fractions.^[1]

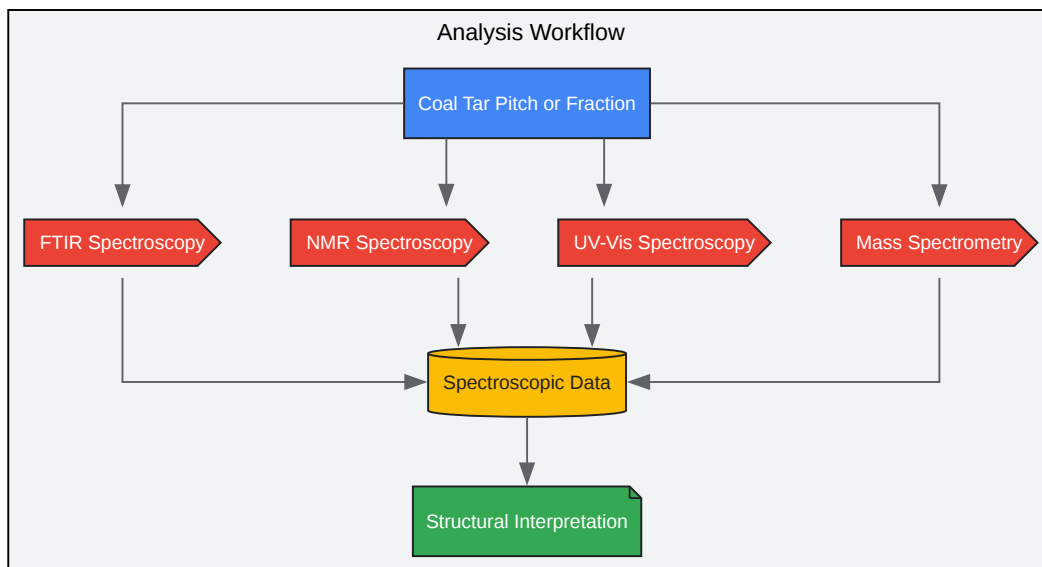
Fraction	Abbreviation	Weight Percentage (%)	Coking Value (wt %)
Hexane-Solubles	HS	~23	~19
Hexane-Insoluble/Toluene-Solubles	HI-TS	~49	~42
Toluene-Insoluble/Quinoline-Solubles	TI-QS	~28	~76
Quinoline-Insolubles	QI	<0.1	-

Spectroscopic Techniques for the Analysis of Coal Tar Pitch

A variety of spectroscopic methods are employed to elucidate the chemical structure of **coal tar** pitch and its fractions. Each technique provides unique and complementary information.

The general workflow for the spectroscopic analysis of **coal tar** pitch is depicted in the following diagram.

General Workflow for Spectroscopic Analysis of Coal Tar Pitch



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Caption: A flowchart outlining the typical spectroscopic techniques used for **coal tar** pitch analysis.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in **coal tar** pitch. By analyzing the absorption of infrared radiation at specific wavenumbers, it is possible to determine the presence of aromatic C-H, aliphatic C-H, and various heteroatomic functional groups.

Experimental Protocol for FTIR Analysis

Sample Preparation:

- KBr Pellet Method:
 - Thoroughly dry potassium bromide (KBr) powder in an oven to remove any moisture.
 - Grind a small amount of the **coal tar** pitch sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.^[3]
 - Place the powder in a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.
- Nujol Mull Method:
 - Grind a few milligrams of the solid sample to a fine powder in a mortar.^[3]
 - Add a drop or two of Nujol (mineral oil) and continue grinding to create a smooth, paste-like mull.
 - Spread the mull evenly between two KBr or NaCl plates.

Instrumentation and Data Acquisition:

- An FTIR spectrometer is used to record the spectrum.
- The typical spectral range for analysis is 4000-400 cm^{-1} .^[4]
- A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

Interpretation of FTIR Spectra

The FTIR spectrum of **coal tar** pitch is characterized by several key absorption bands. The table below summarizes the major functional groups and their corresponding absorption regions.^{[5][6]}

Wavenumber Range (cm ⁻¹)	Functional Group Assignment
3100 - 3000	Aromatic C-H stretching
3000 - 2800	Aliphatic C-H stretching (CH ₂ , CH ₃)
1600 - 1580	Aromatic C=C stretching
1460 - 1450	Aliphatic C-H bending (CH ₂)
900 - 700	Aromatic C-H out-of-plane bending (related to substitution pattern)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the carbon and hydrogen framework of the molecules in **coal tar** pitch. It is instrumental in determining the aromaticity, the degree of substitution on aromatic rings, and the nature of aliphatic side chains.^{[7][8]}

Experimental Protocol for NMR Analysis

Sample Preparation:

- Dissolve the **coal tar** pitch or its fraction in a suitable deuterated solvent. Common solvents include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or for higher molecular weight fractions, quinoline or 1-methyl-2-pyrrolidinone (NMP) can be used, though they are not deuterated.^[9]
- The concentration of the sample is typically in the range of 5-10% (w/v).
- Transfer the solution to an NMR tube.

Instrumentation and Data Acquisition:

- A high-resolution NMR spectrometer is used.
- For ¹³C NMR, quantitative analysis often requires the use of relaxation agents and inverse-gated decoupling sequences to suppress the Nuclear Overhauser Effect (NOE) for accurate integration of signals from quaternary carbons.^[10]

Interpretation of NMR Spectra

^1H NMR:

Chemical Shift (ppm)	Proton Type
9.5 - 6.5	Aromatic protons
4.5 - 2.0	Protons on carbon atoms alpha to an aromatic ring
2.0 - 0.5	Aliphatic protons

^{13}C NMR:

Chemical Shift (ppm)	Carbon Type
160 - 110	Aromatic carbons
50 - 10	Aliphatic carbons

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the aromatic molecules of **coal tar** pitch. The absorption of UV and visible light is related to the size and extent of the conjugated π -electron systems. Larger, more condensed aromatic systems absorb at longer wavelengths.

Experimental Protocol for UV-Vis Analysis

Sample Preparation:

- Dissolve a small, accurately weighed amount of the **coal tar** pitch or its fraction in a UV-transparent solvent, such as cyclohexane or dichloromethane.
- Prepare a series of dilutions to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).
- Use a quartz cuvette for the measurements.

Instrumentation and Data Acquisition:

- A dual-beam UV-Vis spectrophotometer is typically used.
- The spectrum is recorded over a range of approximately 200-800 nm.
- A solvent blank is used as a reference.[\[11\]](#)

Interpretation of UV-Vis Spectra

The UV-Vis spectrum of **coal tar** pitch generally shows broad absorption bands due to the complex mixture of chromophores. The position of the absorption maximum (λ_{max}) can be correlated with the average size of the aromatic systems. A red shift (shift to longer wavelengths) in the absorption bands indicates an increase in the extent of conjugation and the size of the aromatic molecules.[\[12\]](#)

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and molecular weight distribution of the components in **coal tar** pitch. Various ionization methods can be employed, each providing different types of information.

Experimental Protocols for Mass Spectrometry

Ionization Techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of the volatile and semi-volatile components of **coal tar** pitch. The sample is first separated by gas chromatography and then introduced into the mass spectrometer.[\[13\]](#)
- Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LD-TOFMS): A soft ionization technique that is well-suited for the analysis of high molecular weight, non-volatile compounds. The sample is mixed with a matrix and irradiated with a laser pulse.[\[14\]](#)[\[15\]](#)
- Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FTICRMS): Provides ultra-high resolution and mass accuracy, allowing for the determination of the elemental composition of individual molecules in complex mixtures.[\[13\]](#)

Sample Preparation:

- GC-MS: The sample is typically dissolved in a suitable solvent and injected into the GC.
- LD-TOFMS: The sample is co-crystallized with a matrix material (e.g., dithranol) on a target plate.
- ESI-FTICRMS: The sample is dissolved in a solvent mixture that is compatible with electrospray ionization, often containing a small amount of acid or base to promote ionization.

Interpretation of Mass Spectra

The mass spectrum provides a plot of ion intensity versus mass-to-charge ratio (m/z). This allows for the determination of the molecular weight of the individual components and the overall molecular weight distribution of the sample. For complex mixtures like **coal tar** pitch, the mass spectrum will show a distribution of peaks corresponding to the various molecules present. The molecular weight distribution of **coal tar** pitch fractions can vary significantly, with the insoluble fractions generally having higher molecular weights.[\[14\]](#)[\[15\]](#)

The following table summarizes the molecular weight ranges for different **coal tar** pitch fractions as determined by LD-TOFMS and Size Exclusion Chromatography (SEC).[\[14\]](#)

Fraction	LDMS Molecular Weight Range (u)	SEC Molecular Weight Range (u)
Heptane-Insoluble/Toluene-Solubles (Asphaltenes)	200 - 4000	100 - 2680
Toluene-Insolubles	400 - 10,000	100 - 9320

Conclusion

The spectroscopic analysis of **coal tar** pitch is a multifaceted endeavor that relies on the synergistic application of several powerful analytical techniques. FTIR, NMR, UV-Vis, and Mass Spectrometry each provide a unique window into the complex molecular world of this important industrial material. By carefully applying the experimental protocols outlined in this guide and skillfully interpreting the resulting data, researchers and scientists can gain the detailed

structural insights necessary to optimize the use of **coal tar** pitch in existing applications and to innovate in the development of new advanced materials.

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